molecular formula C16H13BrN2O5 B14730524 2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one CAS No. 6320-79-2

2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one

Katalognummer: B14730524
CAS-Nummer: 6320-79-2
Molekulargewicht: 393.19 g/mol
InChI-Schlüssel: JTDZREGXXRJPQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one is an organic compound that features both bromine and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound followed by nitration. The reaction conditions would need to be carefully controlled to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form various oxidized products.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one could have several applications:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-nitroacetophenone: Similar structure but with a simpler backbone.

    4-Nitro-3-phenylbutan-1-one: Lacks the bromine atom.

    2-Bromo-4-nitrophenylbutan-1-one: Similar but without the additional nitro group on the phenyl ring.

Uniqueness

2-Bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical reactivity and potential biological activity.

Eigenschaften

CAS-Nummer

6320-79-2

Molekularformel

C16H13BrN2O5

Molekulargewicht

393.19 g/mol

IUPAC-Name

2-bromo-4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C16H13BrN2O5/c17-15(16(20)12-4-2-1-3-5-12)14(10-18(21)22)11-6-8-13(9-7-11)19(23)24/h1-9,14-15H,10H2

InChI-Schlüssel

JTDZREGXXRJPQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(C(C[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.